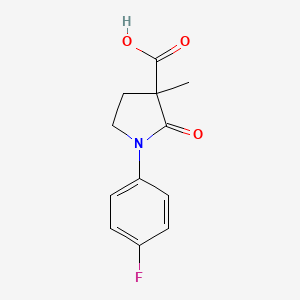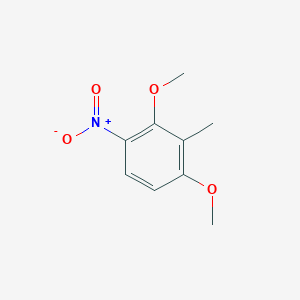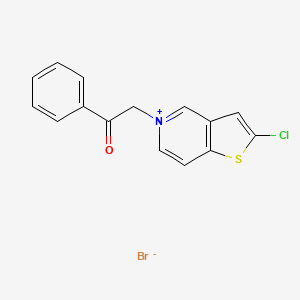
3-Ethyl-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-methoxyaniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features an ethyl group at the third position and a methoxy group at the fourth position on the benzene ring, with an amino group (-NH2) attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to synthesize 3-Ethyl-4-methoxyaniline involves the nitration of 3-ethyl-4-methoxybenzene to form 3-ethyl-4-methoxynitrobenzene, followed by reduction to the corresponding aniline.
Direct Amination: Another method involves the direct amination of 3-ethyl-4-methoxybenzene using ammonia or an amine source under catalytic conditions.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be produced by catalytic hydrogenation of 3-ethyl-4-methoxynitrobenzene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Reductive Amination: Another industrial method involves reductive amination of 3-ethyl-4-methoxybenzaldehyde using ammonia and a reducing agent like sodium borohydride (NaBH4).
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Ethyl-4-methoxyaniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form various derivatives, such as N-alkylated anilines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: N-alkylated anilines.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: 3-Ethyl-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of aromatic amines in biological systems.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
4-Methoxyaniline:
3-Ethylaniline: This compound has an ethyl group at the meta position relative to the amino group.
Uniqueness:
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
3-ethyl-4-methoxyaniline |
InChI |
InChI=1S/C9H13NO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3,10H2,1-2H3 |
Clave InChI |
ZWVYDKVOUIDDFR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



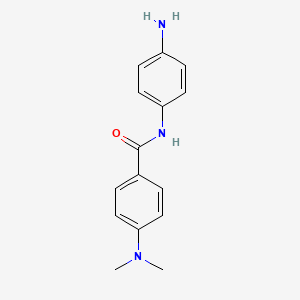
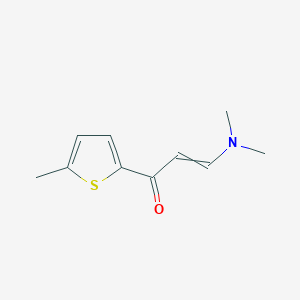


![3-Methyl-3-[(4-methylbenzene-1-sulfonyl)methyl]oxetane](/img/structure/B8579868.png)
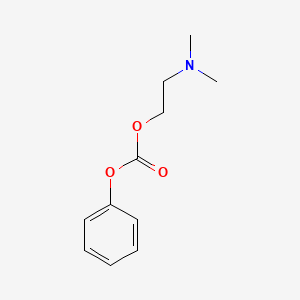

![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethan-1-one](/img/structure/B8579894.png)
